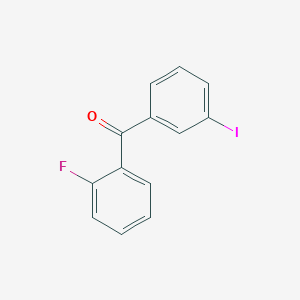

2-Fluoro-3'-iodobenzophenone

Description

Significance of Fluorinated and Iodinated Aromatic Motifs in Chemical Research

The incorporation of fluorine and iodine into aromatic frameworks imparts unique and highly desirable properties to organic molecules, making them pivotal in various fields of chemical research. Fluorine, being the most electronegative element, can significantly alter a molecule's physical, chemical, and biological properties. researchgate.netmdpi.com The introduction of fluorine or fluorinated groups like trifluoromethyl can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are crucial parameters in drug design. mdpi.com Consequently, fluorinated aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. researchgate.net Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its importance in medicinal chemistry. mdpi.com

Similarly, the iodo group serves as a versatile functional handle in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This reactivity allows for the facile construction of complex molecular architectures. nih.gov Electrophilic iodination of aromatic compounds is a fundamental method for introducing this functionality, providing key intermediates for the synthesis of fine chemicals, radiopharmaceuticals, and biologically active compounds. nih.govmdpi.com The presence of an iodine atom on an aromatic ring thus opens up a vast landscape of synthetic possibilities. researchgate.net

Overview of Benzophenone (B1666685) Derivatives in Synthetic and Mechanistic Studies

Benzophenones, characterized by a diaryl ketone core, are a ubiquitous and versatile class of compounds in organic chemistry. nih.govrsc.org Their rigid structure and the ability to undergo various chemical transformations make them valuable scaffolds in the synthesis of complex organic molecules and pharmaceuticals. rsc.org The benzophenone framework is found in numerous naturally occurring products with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov

In synthetic chemistry, benzophenone derivatives are employed as photoinitiators in polymerization reactions and as key intermediates in the synthesis of more complex structures. researchgate.net Friedel-Crafts acylation is a common method for synthesizing benzophenone derivatives. mdpi.com Furthermore, the carbonyl group of benzophenone can participate in a variety of reactions, and the aromatic rings can be functionalized to modulate the molecule's properties. nih.gov In mechanistic studies, benzophenones are often used as photosensitizers and as probes for radical reactions due to their ability to act as hydrogen atom transfer (HAT) reagents. acs.org The substitution pattern on the aryl rings significantly influences their chemical and biological properties, making them a subject of extensive research. nih.gov

Research Landscape of 2-Fluoro-3'-iodobenzophenone within Modern Organic Chemistry

The specific compound this compound combines the features of a fluorinated aromatic ring and an iodinated aromatic ring within the benzophenone scaffold. While extensive research dedicated solely to this molecule is not widely documented, its chemical structure suggests significant potential in synthetic and medicinal chemistry. The presence of the fluorine atom at the 2-position and the iodine atom at the 3'-position offers distinct reactive sites for further chemical modification.

Research on related halogenated benzophenones has demonstrated their utility. For instance, studies on benzophenone derivatives with halogen substitutions at the meta'-position have shown high antagonist potency for the histamine (B1213489) H3-receptor, indicating the potential biological activity of such compounds. nih.gov The synthesis of related structures, such as 2-fluoro-3-iodoaniline (B2357727) from o-fluoroiodobenzene, points to potential synthetic routes for this compound and its derivatives. google.com The combination of a nucleophilic substitution-prone fluorinated ring and a cross-coupling-ready iodinated ring makes this compound a potentially valuable building block in the combinatorial synthesis of novel compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 890098-24-5 | alfa-chemistry.com |

| Molecular Formula | C13H8FIO | alfa-chemistry.com |

| Molecular Weight | 326.1 g/mol | alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIUDYYZJUORNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641515 | |

| Record name | (2-Fluorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-24-5 | |

| Record name | (2-Fluorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Fluoro 3 Iodobenzophenone

Retrosynthetic Analysis of the 2-Fluoro-3'-iodobenzophenone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com This process involves mentally breaking bonds (disconnections) to identify potential synthetic routes. amazonaws.combhavanscollegedakor.org

Disconnection Approaches for Fluorinated Benzophenone (B1666685) Cores

The central feature of this compound is the diaryl ketone core. A primary disconnection strategy involves breaking the carbon-carbonyl bond, which points to a Friedel-Crafts acylation reaction. This would involve either the acylation of fluorobenzene (B45895) with 3-iodobenzoyl chloride or the acylation of iodobenzene (B50100) with 2-fluorobenzoyl chloride. However, Friedel-Crafts reactions on halogenated benzenes can be challenging due to the deactivating nature of halogens and potential issues with regioselectivity.

A more versatile approach involves disconnecting one of the aryl-carbonyl bonds, suggesting a cross-coupling reaction. This strategy is often preferred for complex diaryl ketones as it offers greater control over the substitution pattern.

Strategic Considerations for Iodine and Fluorine Substituent Introduction

The presence of both fluorine and iodine atoms on the benzophenone framework requires careful consideration of the timing and method of their introduction. Fluorine is often introduced early in a synthetic sequence, as direct fluorination of aromatic rings can be harsh and non-selective. chemistryviews.org Starting with a pre-fluorinated building block, such as 2-fluoroaniline (B146934) or 2-fluorobenzonitrile, is a common strategy.

Iodine, on the other hand, can be introduced at various stages. It can be present in one of the starting materials, such as 3-iodoaniline (B1194756) or 1-bromo-3-iodobenzene. Alternatively, iodination can be performed on a pre-formed benzophenone scaffold, although this may lead to mixtures of isomers. A patent for the preparation of 2-fluoro-3-iodoaniline (B2357727) describes a method starting from o-fluoroiodobenzene, which is then carboxylated and rearranged. google.com

Identification of Key Synthons and Reagents for Diaryl Ketone Formation

Based on the disconnection approaches, several key synthons (idealized fragments) and their corresponding synthetic equivalents (real reagents) can be identified. tcd.ieyoutube.comox.ac.uk

For a cross-coupling strategy, the key synthons are an acyl cation equivalent and an aryl nucleophile or an aryl cation equivalent and a formyl anion equivalent. In practice, this translates to the use of an organometallic reagent and an acyl halide or an aryl halide and a source of carbon monoxide.

Table 1: Key Synthons and Reagents for this compound Synthesis

| Disconnection Strategy | Synthon 1 | Reagent 1 | Synthon 2 | Reagent 2 |

| Friedel-Crafts Acylation | 2-Fluorophenyl cation | 2-Fluorobenzoyl chloride | 3-Iodophenyl anion | Iodobenzene |

| Friedel-Crafts Acylation | 3-Iodophenyl cation | 3-Iodobenzoyl chloride | 2-Fluorophenyl anion | Fluorobenzene |

| Cross-Coupling | 2-Fluorobenzoyl cation | 2-Fluorobenzoyl chloride | 3-Iodophenyl anion (organometallic) | 3-Iodophenylboronic acid, 3-Iodophenylzinc halide, or 3-Iodophenyltin reagent |

| Cross-Coupling | 3-Iodobenzoyl cation | 3-Iodobenzoyl chloride | 2-Fluorophenyl anion (organometallic) | 2-Fluorophenylboronic acid, 2-Fluorophenylzinc halide, or 2-Fluorophenyltin reagent |

| Carbonylative Coupling | 2-Fluorophenyl cation | 2-Fluoroaryl halide | 3-Iodophenyl cation and CO | 3-Iodoaryl halide and CO source |

Forward Synthesis Pathways to this compound

Forward synthesis involves the practical application of the retrosynthetic plan to build the target molecule from simpler precursors.

Metal-Catalyzed Cross-Coupling Reactions for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of diaryl ketones. escholarship.org These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. organic-chemistry.org

Suzuki Coupling: This reaction pairs an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com For the synthesis of this compound, one could envision the Suzuki coupling of 2-fluorophenylboronic acid with 3-iodobenzoyl chloride or 3-iodophenylboronic acid with 2-fluorobenzoyl chloride. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A carbonylative Suzuki-Miyaura reaction is another approach for synthesizing diaryl ketones. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner. openochem.orglibretexts.orgorganic-chemistry.orgwikipedia.org A potential route to this compound would be the palladium-catalyzed coupling of (2-fluorophenyl)trimethylstannane with 3-iodobenzoyl chloride. Stille couplings are often highly chemoselective. rsc.org A significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Negishi Coupling: This coupling variant employs an organozinc reagent. organic-chemistry.orgwikipedia.org The synthesis could involve the reaction of a 2-fluorophenylzinc halide with 3-iodobenzoyl chloride or a 3-iodophenylzinc halide with 2-fluorobenzoyl chloride, catalyzed by a palladium or nickel complex. organic-chemistry.org Negishi couplings are known for their high reactivity and ability to form C(sp³)-C(sp²) bonds. nih.gov The Fukuyama reaction, a related method, uses thioesters and organozinc reagents for the synthesis of ketones. rsc.org

Table 2: Comparison of Cross-Coupling Reactions for this compound Synthesis

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Advantages | Disadvantages |

| Suzuki | Arylboronic acid | Aryl halide/triflate | Pd(0) complex + Base | Mild conditions, commercially available reagents, low toxicity of boron compounds. youtube.com | Base sensitive functional groups may not be tolerated. |

| Stille | Organostannane | Aryl halide/triflate | Pd(0) complex | High functional group tolerance, air and moisture stable reagents. openochem.orgwikipedia.org | Toxicity of tin reagents. organic-chemistry.org |

| Negishi | Organozinc halide | Aryl halide/triflate | Pd(0) or Ni(0) complex | High reactivity, broad scope. organic-chemistry.orgwikipedia.org | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. wikipedia.org |

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, the desired yield, and the tolerance of other functional groups present in the molecule. For the synthesis of this compound, a cross-coupling strategy, particularly the Suzuki or Negishi reaction, offers a high degree of control and flexibility.

Application of Carbon–Carbon Bond-Forming Reactions for Benzophenone Synthesis

The formation of the central carbonyl-aryl carbon-carbon bonds is a cornerstone of benzophenone synthesis. A variety of coupling reactions can be employed to construct the benzophenone framework. These reactions are among the most important in synthetic chemistry for creating essential molecular connections. libretexts.org

One prominent method is the Suzuki coupling, which involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of this compound, this could involve the coupling of 2-fluorobenzoyl chloride with (3-iodophenyl)boronic acid or, alternatively, 3-iodobenzoyl chloride with (2-fluorophenyl)boronic acid. Research has shown that Suzuki coupling can be a superior method compared to others like the Grignard approach for synthesizing related benzophenone derivatives. researchgate.net

Another powerful tool is the Grignard reaction. This involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this context, 2-fluorophenylmagnesium bromide could be reacted with 3-iodobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. However, the Grignard approach has been reported to be less effective than Suzuki coupling or Friedel-Crafts acylation for similar benzophenone syntheses. researchgate.net

Transition metal-catalyzed cross-coupling reactions, in general, offer a high degree of selectivity and are conducted under mild conditions. illinois.edu These reactions often rely on the use of specific activating groups on the starting materials. illinois.edu For instance, nickel-catalyzed coupling of alkyl halides with organomagnesium reagents has been demonstrated, highlighting the potential for diverse applications in C-C bond formation. illinois.edu Radical chain reactions mediated by reagents like tributyltin hydride can also facilitate the formation of carbon-carbon bonds. libretexts.org

A list of common carbon-carbon bond forming reactions is provided in the interactive table below.

| Reaction Name | Description |

| Acetoacetic ester synthesis | A reaction that produces a ketone from an acetoacetic ester. |

| Acyloin condensation | A reductive coupling of two carboxylic esters to form an α-hydroxyketone. |

| Aldol condensation | A condensation reaction that forms a β-hydroxy ketone or aldehyde. |

| Friedel–Crafts reaction | The alkylation or acylation of an aromatic ring. |

| Grignard reaction | The addition of an organomagnesium halide to a carbonyl group. |

| Suzuki coupling | A cross-coupling reaction of an organoboron compound with an organohalide. |

| Negishi coupling | A cross-coupling reaction of an organozinc compound with an organohalide. |

| Kumada coupling | A cross-coupling reaction of a Grignard reagent with an organohalide. |

Friedel-Crafts Acylation Methodologies with Fluorinated and Iodinated Substrates

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of benzophenones. doubtnut.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

For the synthesis of this compound, two primary routes are possible via Friedel-Crafts acylation:

Acylation of iodobenzene with 2-fluorobenzoyl chloride.

Acylation of fluorobenzene with 3-iodobenzoyl chloride.

The regioselectivity of Friedel-Crafts reactions can be a significant challenge, as the directing effects of the substituents on the aromatic rings will influence the position of acylation. beilstein-journals.org The fluorine atom is an ortho-, para-director, while the iodine atom is also an ortho-, para-director. Therefore, a mixture of isomers is likely to be formed, necessitating careful purification to isolate the desired this compound.

Research has shown that the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride can be effectively catalyzed by a composite of trifluoromethanesulfonic acid (TfOH) and rare earth triflates, leading to high selectivity and yield of the para-product. sioc-journal.cn While this specific example targets the para position, it highlights the potential for optimizing catalyst systems to control regioselectivity. The use of strong Brønsted acids like trifluoromethanesulfonic acid can also catalyze acylations, sometimes without the need for a traditional Lewis acid. uni-stuttgart.de

It is important to note that highly deactivated aromatic compounds may give poor yields in Friedel-Crafts reactions under standard conditions. researchgate.net The presence of the deactivating iodine atom on one of the rings could potentially lower the reaction efficiency.

Nucleophilic Aromatic Substitution (SNAr) for Selective Fluorine Introduction on Aromatic Rings

Nucleophilic aromatic substitution (SNAr) provides a powerful strategy for introducing a fluorine atom onto an aromatic ring. chemistrysteps.comtotal-synthesis.com This reaction mechanism is distinct from electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. total-synthesis.comnih.gov Subsequently, a leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

Interestingly, while fluoride (B91410) is generally a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, it can be an effective leaving group in SNAr reactions. total-synthesis.commasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. total-synthesis.commasterorganicchemistry.com Conversely, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, accelerating the initial addition step when another leaving group is present. total-synthesis.com

For the synthesis of this compound, one could envision a strategy where a precursor molecule containing a suitable leaving group (e.g., a nitro group or another halogen) at the desired fluorine position is reacted with a fluoride source. The presence of the benzoyl group, which is electron-withdrawing, would help to activate the ring for SNAr.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of functional groups with high precision. wikipedia.org

Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org The strength of the DMG can influence the efficiency of the metalation. organic-chemistry.org For the synthesis of this compound, a DoM strategy could be employed on a suitably substituted precursor. For example, starting with a 2-fluoro-substituted aromatic ring bearing a DMG, ortho-lithiation followed by reaction with a 3-iodobenzoyl electrophile could be a viable route. Alternatively, a 3-iodo-substituted ring with a DMG could be lithiated and then reacted with a 2-fluorobenzoyl electrophile.

The choice of the base and reaction conditions is crucial for achieving the desired regioselectivity. nih.govorganic-chemistry.org For instance, in the case of 2-methoxybenzoic acid, different organolithium bases can direct metalation to different ortho positions. organic-chemistry.org This level of control makes DoM a powerful tool for the synthesis of complex, polysubstituted aromatic compounds.

Halogenation and Halogen Exchange Reactions for Iodine Incorporation

The introduction of iodine onto an aromatic ring can be achieved through several methods, including electrophilic aromatic substitution and halogen exchange reactions. Direct iodination of aromatic rings with molecular iodine (I₂) is often slow and requires an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. libretexts.org Oxidizing agents like hydrogen peroxide or copper salts are commonly used to facilitate this reaction. libretexts.orgyoutube.com

For the synthesis of this compound, one could start with 2-fluorobenzophenone (B1294949) and introduce the iodine atom at the 3'-position via electrophilic iodination. The directing effects of the carbonyl group (meta-directing) and the fluorine atom (ortho-, para-directing) would need to be considered to predict the regiochemical outcome.

Iodine(III) reagents have also emerged as versatile and environmentally friendly reagents for the oxidative halogenation of aromatic compounds. researchgate.net These reagents can be used in combination with various salts to introduce iodine and other halogens onto aromatic systems. researchgate.net

Halogen exchange reactions, such as the Finkelstein reaction, are another avenue for iodine incorporation, although they are more commonly applied to alkyl halides. In the context of aromatic systems, certain palladium-catalyzed coupling reactions can be adapted for halogen exchange.

One-Pot and Multistep Synthetic Routes for this compound

The synthesis of this compound can be approached through either a one-pot or a multistep synthetic sequence. Multistep routes offer the advantage of isolating and purifying intermediates at each stage, which can lead to a higher purity of the final product. A plausible multistep synthesis could involve the initial synthesis of one of the substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride or 3-iodobenzoyl chloride) followed by a Friedel-Crafts acylation with the appropriately substituted benzene (B151609) derivative.

For instance, a synthetic pathway for a related compound, 2-fluoro-3-iodoaniline, involves taking o-fluoroiodobenzene as a starting material, introducing a carboxyl group, performing a rearrangement, and finally removing a protecting group. google.com This highlights the type of multi-step sequences that can be employed for the synthesis of complex substituted aromatics.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. A potential one-pot approach for this compound could involve a tandem reaction sequence, for example, a directed ortho-metalation followed by an in-situ quench with an electrophile.

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This includes the careful selection of solvents, catalysts, temperature, and reaction time. For instance, in Friedel-Crafts acylations, the choice of the Lewis acid and its stoichiometry can significantly impact the outcome. researchgate.net The use of solvent-free conditions has also been explored for Friedel-Crafts reactions, which can offer environmental and practical benefits. sioc-journal.cn

Advanced synthetic techniques can provide more efficient and selective routes. For example, photoredox catalysis has broadened the scope of many reactions, including those involving carbon-carbon bond formation. acs.org This approach utilizes light to initiate catalytic cycles and can enable transformations that are difficult to achieve with traditional methods. acs.org

Furthermore, the development of novel catalytic systems continues to push the boundaries of synthetic chemistry. For example, the use of chromium catalysts in conjunction with photoredox cycles has been shown to be effective in certain C-C bond-forming reactions. acs.org The discovery of new activating reagents and reaction media, such as hexafluoroisopropanol (HFIP) for mediating metal-free three-component reactions, also provides new avenues for the synthesis of complex molecules. nih.gov

Investigation of Catalyst Systems and Ligand Effects

The synthesis of unsymmetrical benzophenones like this compound can be effectively achieved through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. Another viable, more classical approach is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

For a Suzuki-Miyaura coupling approach, two main disconnection strategies exist for this compound:

Reaction of 2-fluorophenylboronic acid with 3-iodobenzoyl chloride.

Reaction of (3-iodophenyl)boronic acid with 2-fluorobenzoyl chloride.

In a hypothetical Suzuki-Miyaura synthesis of this compound, a range of palladium catalysts and ligands would be considered. Typical palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These are often used in conjunction with phosphine (B1218219) ligands.

For the Friedel-Crafts acylation , the most probable route would be the reaction of iodobenzene with 2-fluorobenzoyl chloride. The catalyst is typically a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acyl chloride for electrophilic aromatic substitution. In this case, ligand effects are not as prominent as in cross-coupling reactions, as the catalyst is used in stoichiometric amounts and its primary role is to generate the acylium ion. However, the choice of Lewis acid can influence the regioselectivity and yield of the reaction.

| Reaction Type | Catalyst/Reagent | Typical Ligands | Key Considerations |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | PPh₃, XPhos, SPhos, dppf | The ligand choice is critical for accommodating the electronic and steric properties of the coupling partners. Bulky and electron-rich phosphine ligands often improve catalytic activity. |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃, TfOH | Not applicable | The Lewis acid must be used in stoichiometric amounts. The reaction is often limited by the deactivating nature of the halogen on the aromatic ring. |

Solvent and Temperature Dependence in Reaction Efficiency

The efficiency of both Suzuki-Miyaura coupling and Friedel-Crafts acylation is highly dependent on the choice of solvent and the reaction temperature. These parameters influence reactant solubility, reaction rates, and in some cases, product selectivity.

In Suzuki-Miyaura reactions , a variety of solvents can be employed. The choice often depends on the solubility of the reactants and the boiling point required for the reaction to proceed at an adequate rate. A mixture of an organic solvent and an aqueous base is common. The temperature is a critical parameter, with many Suzuki-Miyaura couplings requiring heating to achieve a reasonable reaction rate. The optimal temperature can vary significantly depending on the reactivity of the substrates and the catalyst system used.

For the Friedel-Crafts acylation , the solvent must be inert to the strong Lewis acid catalyst. Common choices include dichloromethane (B109758) (DCM), carbon disulfide (CS₂), and nitrobenzene. The temperature for Friedel-Crafts acylations is often kept low initially to control the exothermic reaction and then may be raised to drive the reaction to completion. The reaction of iodobenzene with 2-fluorobenzoyl chloride would likely require heating due to the deactivating effect of the iodine atom on the benzene ring. rsc.org A study on the solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride catalyzed by trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) showed that high yields of the para-product could be achieved at 140 °C. sioc-journal.cn

| Reaction Type | Typical Solvents | Typical Temperature Range (°C) | Key Considerations |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, DMF, THF (often with water) | 60 - 120 | The solvent system must be able to dissolve both the organic and inorganic reagents. Higher temperatures are often required for less reactive aryl halides. |

| Friedel-Crafts Acylation | CH₂Cl₂, CS₂, Nitrobenzene | 0 - 80 | The solvent must be inert to the Lewis acid catalyst. The temperature needs to be carefully controlled to manage the exothermic nature of the reaction and to overcome the deactivation of the aromatic ring by the halogen substituent. |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Iodobenzophenone

Reactivity Profiles of Halogenated Benzophenones

The presence of two different halogen atoms on the distinct phenyl rings of the benzophenone (B1666685) core, along with the carbonyl group, imparts a unique and complex reactivity to 2-Fluoro-3'-iodobenzophenone.

Electronic and Steric Influence of Fluorine and Iodine on Reactivity

The fluorine atom at the 2-position and the iodine atom at the 3'-position exert significant, yet different, electronic and steric influences on the reactivity of the molecule.

Fluorine:

Electronic Effect: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect (-I). britannica.comquora.comstudypug.com This effect reduces the electron density of the aromatic ring it is attached to, making it less susceptible to electrophilic attack. However, through resonance, the lone pairs of electrons on the fluorine can be donated to the ring (+R effect), although this is generally weaker than its inductive effect. britannica.com

Steric Effect: The small atomic radius of fluorine means it exerts a minimal steric hindrance, which is a crucial factor in reactions involving the ortho position.

Iodine:

Electronic Effect: Iodine is less electronegative than fluorine, resulting in a weaker inductive electron-withdrawing effect. quora.com Its larger size and more diffuse orbitals allow for better polarizability, which can influence its interaction with reagents.

Steric Effect: The larger atomic radius of iodine presents a more significant steric barrier to approaching reagents compared to fluorine.

The combination of these effects in this compound leads to a complex reactivity pattern where each ring possesses distinct electronic properties.

Reactivity towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic nature of the two aromatic rings and the carbonyl group.

Electrophilic Aromatic Substitution: The ring bearing the fluorine atom is significantly deactivated towards electrophilic substitution due to the strong inductive withdrawal. Any substitution would likely be directed to the positions meta to the fluorine and ortho/para to the carbonyl group, although the deactivation makes such reactions challenging. The iodine-bearing ring is also deactivated, but less so than the fluorinated ring.

Nucleophilic Aromatic Substitution: Generally, aryl halides are resistant to nucleophilic substitution under standard conditions. epa.gov However, the presence of the electron-withdrawing carbonyl group can facilitate such reactions, particularly at the positions ortho and para to it. In the case of this compound, the fluorine atom is a poor leaving group, while the carbon-iodine bond is weaker and more susceptible to cleavage, making the 3'-position a potential site for nucleophilic attack under forcing conditions or with transition metal catalysis.

| Reagent Type | Predicted Reactivity Site | Rationale |

| Electrophile | Limited reactivity on both rings | Strong deactivation by halogen and carbonyl groups. |

| Nucleophile | Potentially at the 3'-position (C-I bond) | Weaker C-I bond compared to C-F bond. |

| Nucleophile | At the carbonyl carbon | The carbonyl carbon is electrophilic and can be attacked by nucleophiles. |

Reductive and Oxidative Transformations of the Benzophenone Moiety

The benzophenone core itself is a site of significant reactivity.

Reductive Transformations: The carbonyl group of this compound can be readily reduced. Common reducing agents can transform the ketone into a secondary alcohol (diphenylmethanol derivative) or, under stronger conditions, can lead to the complete reduction of the carbonyl to a methylene (B1212753) group (diphenylmethane derivative). The carbon-iodine bond may also be susceptible to reduction.

Oxidative Transformations: Benzophenones are generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the carbon-carbon bonds of the aromatic rings can occur. More relevant are photochemical oxidative processes where the excited triplet state of the benzophenone moiety can participate in energy or electron transfer reactions. nih.govrsc.org

| Transformation | Reagent Example | Product Type |

| Reduction | Sodium borohydride (B1222165) | (2-Fluorophenyl)(3'-iodophenyl)methanol |

| Reduction | Clemmensen or Wolff-Kishner reduction | 1-Fluoro-2-((3'-iodophenyl)methyl)benzene |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Ring cleavage products (under harsh conditions) |

Carbon-Hydrogen (C–H) Activation Studies on this compound Derivatives

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and halogenated benzophenones are interesting substrates for such studies. rsc.orgrsc.orgyoutube.com

Directed C–H Functionalization Mediated by Transition Metals

The substituents on this compound can act as directing groups for transition metal-catalyzed C-H activation. The fluorine atom, in particular, is known to direct the metalation of the ortho C-H bond. acs.org

In the context of this compound, the fluorine atom at the 2-position can direct the functionalization of the C-H bond at the 3-position. Similarly, the carbonyl group can direct the functionalization of the ortho C-H bonds on its attached rings, although the presence of the fluorine at one of these positions blocks that site. The iodine at the 3'-position could also potentially participate in catalytic cycles, for instance through oxidative addition to a low-valent metal center.

| Directing Group | Potential Site of C-H Functionalization | Metal Catalyst Example |

| 2-Fluoro | 3-position | Palladium, Rhodium |

| Carbonyl | 6-position, 2'-position, 6'-position | Palladium, Ruthenium |

Mechanistic Pathways of Selective C–H Bond Cleavage and Functionalization

The selective cleavage and functionalization of a C-H bond in the presence of a transition metal catalyst can proceed through several mechanistic pathways. youtube.com

Oxidative Addition: A low-valent metal center can insert into the C-H bond, leading to a higher oxidation state organometallic intermediate. This is more common for less polarized C-H bonds.

Concerted Metalation-Deprotonation (CMD): This is a common pathway for the activation of more acidic C-H bonds, such as those adjacent to a fluorine atom. In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single step, often with the assistance of a ligand or a base. acs.org

Electrophilic Substitution: An electrophilic metal complex can attack the electron-rich C-H bond, leading to the formation of a metal-carbon bond and the release of a proton.

For this compound, a CMD mechanism is highly plausible for the activation of the C-H bond at the 3-position, directed by the ortho-fluorine. The increased acidity of this C-H bond due to the adjacent electron-withdrawing fluorine facilitates this process. The resulting organometallic intermediate can then undergo further reactions, such as cross-coupling with various partners, to introduce new functional groups.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of benzophenones is a well-documented area of organic chemistry, characterized by the reactivity of their triplet excited states. While specific experimental data on the excited state dynamics of this compound is not extensively available in the public domain, its photochemical reactivity can be inferred from the established principles of benzophenone photochemistry and the known effects of halogen substituents.

The photoreduction of benzophenone to benzpinacol is a classic photochemical reaction that proceeds via the excitation of the benzophenone molecule to its first singlet excited state (S1), followed by efficient intersystem crossing (ISC) to the triplet state (T1). This triplet species, which has a diradical nature, can then abstract a hydrogen atom from a suitable donor, typically the solvent, to form a ketyl radical. Dimerization of two ketyl radicals subsequently yields the benzpinacol product.

For this compound, a similar mechanism is anticipated. The presence of the fluorine and iodine atoms is expected to influence the efficiency and kinetics of this process. The heavy iodine atom, in particular, is known to enhance the rate of intersystem crossing from the singlet to the triplet state via the heavy-atom effect. This could lead to a higher quantum yield of triplet formation compared to unsubstituted benzophenone.

The proposed mechanism for the photoreduction of this compound in a hydrogen-donating solvent such as isopropanol (B130326) is as follows:

Photoexcitation: (2-F-3'-I-C₆H₄)₂C=O + hν → (2-F-3'-I-C₆H₄)₂C=O* (S₁)

Intersystem Crossing (ISC): (2-F-3'-I-C₆H₄)₂C=O* (S₁) → (2-F-3'-I-C₆H₄)₂C=O* (T₁)

Hydrogen Abstraction: (2-F-3'-I-C₆H₄)₂C=O* (T₁) + (CH₃)₂CHOH → (2-F-3'-I-C₆H₄)₂Ċ-OH + (CH₃)₂Ċ-OH

Dimerization: 2 (2-F-3'-I-C₆H₄)₂Ċ-OH → (2-F-3'-I-C₆H₄)₂(HO)C-C(OH)(C₆H₄-3-I-2-F)₂

The fluorine atom, being highly electronegative, may influence the reactivity of the triplet state through inductive effects, potentially affecting the rate of hydrogen abstraction. However, without specific experimental data, these effects remain speculative.

Table 1: Postulated Key Steps in the Photoreduction of this compound

| Step | Description | Reactants | Products |

| 1 | Photoexcitation | This compound, Photon (hν) | Singlet excited this compound |

| 2 | Intersystem Crossing | Singlet excited this compound | Triplet excited this compound |

| 3 | Hydrogen Abstraction | Triplet excited this compound, Isopropanol | This compound ketyl radical, Isopropanol radical |

| 4 | Dimerization | 2 x this compound ketyl radical | Substituted Benzpinacol |

Energy Transfer and Photosensitization Studies

Benzophenones are widely utilized as photosensitizers due to their efficient intersystem crossing and relatively high triplet energies. The triplet state of a benzophenone can transfer its energy to another molecule with a lower triplet energy, a process known as triplet-triplet energy transfer.

While specific studies on this compound as a photosensitizer are not readily found, its potential for this application can be estimated. The triplet energy of unsubstituted benzophenone is approximately 69 kcal/mol. The introduction of halogen atoms is not expected to drastically alter this value. Therefore, this compound could potentially sensitize the photochemical reactions of substrates with triplet energies lower than this value.

The efficiency of energy transfer is governed by several factors, including the triplet energy of the donor and acceptor, the lifetime of the donor triplet state, and the concentration of the acceptor. The heavy-atom effect of iodine in this compound would likely lead to a shorter triplet lifetime, which could impact the efficiency of bimolecular energy transfer processes.

Transient absorption spectroscopy is a key technique for studying these processes. It would allow for the direct observation of the triplet state of this compound and the monitoring of its decay in the presence and absence of an energy acceptor. Such studies would provide valuable data on the rate constants for energy transfer and the quenching of the triplet state.

Table 2: Estimated Photophysical Properties of this compound (based on related compounds)

| Property | Estimated Value/Characteristic | Rationale |

| Triplet Energy (ET) | ~68-70 kcal/mol | Similar to unsubstituted benzophenone. Halogen substitution has a minor effect on the triplet energy of the n-π* state. |

| Intersystem Crossing (ISC) Rate | High | Enhanced by the heavy-atom effect of iodine. |

| Triplet Lifetime (τT) | Shorter than benzophenone | Quenching by the heavy iodine atom. |

| Application | Potential triplet photosensitizer | For substrates with ET < ~68 kcal/mol. |

Investigations into the Mechanism of Key Transformations Involving this compound

Given the absence of published mechanistic studies for specific transformations of this compound, a plausible synthetic route is considered here based on established organic chemistry principles. A common method for the synthesis of benzophenones is the Friedel-Crafts acylation.

A likely synthetic pathway to this compound would involve the Friedel-Crafts acylation of 1-fluoro-3-iodobenzene (B1666204) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The proposed mechanism for this synthesis is as follows:

Formation of the Acylium Ion: Benzoyl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion. C₆H₅COCl + AlCl₃ → C₆H₅CO⁺ + AlCl₄⁻

Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring of 1-fluoro-3-iodobenzene. The directing effects of the fluoro and iodo substituents will determine the position of acylation. The fluorine atom is an ortho-, para-director, while the iodine atom is also an ortho-, para-director. In 1-fluoro-3-iodobenzene, the positions ortho and para to the fluorine are positions 2, 4, and 6. The positions ortho and para to the iodine are positions 2, 4, and 6. Acylation is most likely to occur at the 2-position, which is ortho to the fluorine and ortho to the iodine, due to the activating and directing effects of the halogens.

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex to restore the aromaticity of the ring, yielding this compound and regenerating the Lewis acid catalyst.

Advanced Spectroscopic Methods for Structural Elucidation of 2 Fluoro 3 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon skeleton and the electronic environment of hydrogen atoms. In 2-Fluoro-3'-iodobenzophenone, the two aromatic rings exhibit distinct substitution patterns, leading to a complex but interpretable set of signals.

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.2 ppm). The protons on the 2-fluorophenyl ring and the 3-iodophenyl ring will appear as multiplets due to spin-spin coupling with neighboring protons and, in the case of the 2-fluorophenyl ring, with the ¹⁹F nucleus. The deshielding effect of the carbonyl group will cause protons ortho to it to shift further downfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is characteristically found far downfield (around 195 ppm). The carbon atoms bonded to the electronegative fluorine and iodine will also have their chemical shifts significantly influenced. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), while the carbon attached to the heavier iodine atom will exhibit a signal at a higher field (lower ppm value) compared to an unsubstituted carbon due to the heavy-atom effect.

Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: The following data is predicted based on known substituent effects and data from structurally similar compounds, as specific experimental data for this compound is not widely published.

Predicted ¹H NMR (400 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-6 | ~7.65 | ddd | J_HH ≈ 7.6, J_HF ≈ 5.5, J_HH ≈ 1.8 |

| H-3 | ~7.20 | td | J_HH ≈ 7.5, J_HF ≈ 1.2 |

| H-4 | ~7.55 | m | - |

| H-5 | ~7.30 | td | J_HH ≈ 7.7, J_HH ≈ 1.8 |

| H-2' | ~7.95 | t | J_HH ≈ 1.6 |

| H-6' | ~7.80 | ddd | J_HH ≈ 7.8, J_HH ≈ 1.6, J_HH ≈ 1.0 |

| H-4' | ~7.90 | ddd | J_HH ≈ 8.0, J_HH ≈ 1.8, J_HH ≈ 1.0 |

| H-5' | ~7.25 | t | J_HH ≈ 7.9 |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Coupling |

|---|---|---|

| C=O | ~194.5 | d, ³J_CF ≈ 4.0 Hz |

| C-1 | ~130.5 | d, ²J_CF ≈ 3.5 Hz |

| C-2 | ~162.0 | d, ¹J_CF ≈ 255 Hz |

| C-3 | ~117.0 | d, ²J_CF ≈ 21 Hz |

| C-4 | ~134.0 | d, ³J_CF ≈ 8.5 Hz |

| C-5 | ~124.8 | d, ⁴J_CF ≈ 3.5 Hz |

| C-6 | ~131.5 | - |

| C-1' | ~139.0 | - |

| C-2' | ~138.0 | - |

| C-3' | ~94.0 | - |

| C-4' | ~143.0 | - |

| C-5' | ~129.5 | - |

| C-6' | ~130.0 | - |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. ysu.am The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion. ysu.amresearchgate.net For this compound, a single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom, and its multiplicity reveals couplings to nearby protons. For an aryl fluoride (B91410), the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu The signal for the fluorine at the C-2 position would likely appear as a multiplet due to coupling with H-3 (ortho) and H-4 (meta).

Predicted ¹⁹F NMR Data

| Parameter | Predicted Value |

| Chemical Shift (δ) | ~ -115 ppm (vs. CFCl₃) |

| Multiplicity | Multiplet |

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra by revealing correlations between nuclei. researchgate.netnih.gov

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. lookchem.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons within each aromatic ring, helping to trace the spin systems. For example, a cross-peak between H-5' and H-6' would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for assigning the carbon signals of all protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). lookchem.com This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the fluoro and iodo substituents. For instance, correlations from H-6 and H-2' to the carbonyl carbon (C=O) would be expected, confirming its position bridging the two rings.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between protons on the 2-fluorophenyl ring and the 3-iodophenyl ring, providing insight into the torsion angles around the bonds connecting the rings to the carbonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds.

IR Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. For this compound, the most prominent peak would be the strong C=O stretching vibration, expected around 1660-1670 cm⁻¹. researchgate.net Other key absorptions would include C-F stretching (typically 1250-1120 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-H stretching (3100-3000 cm⁻¹). The C-I stretch occurs at very low frequencies (around 500-600 cm⁻¹) and may be difficult to observe with standard equipment.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. It is often complementary to IR. The aromatic ring vibrations often produce strong Raman signals. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | ~1665 (Strong) | ~1665 (Medium) |

| Aromatic C-H | Stretch | ~3080 (Medium) | ~3080 (Strong) |

| Aromatic C=C | Stretch | ~1595, 1575, 1470 (Medium-Strong) | ~1595, 1575 (Strong) |

| C-F | Stretch | ~1230 (Strong) | Weak/Not observed |

| C-I | Stretch | ~530 (Weak) | ~530 (Strong) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) gives the molecular weight. nih.gov The high energy of EI also causes the molecular ion to break into smaller, characteristic fragment ions. nih.govsavemyexams.com

For this compound (C₁₃H₈FIO, Mol. Wt. ≈ 325.99), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 326. The fragmentation pattern would likely involve the following key cleavages:

Loss of the iodine atom: [M - I]⁺ at m/z 199.

Loss of the fluorine atom: [M - F]⁺ at m/z 307.

Cleavage to form benzoyl-type cations: [C₆H₄F-CO]⁺ at m/z 123 and [C₆H₄I-CO]⁺ at m/z 231.

Loss of the carbonyl group: [M - CO]⁺ at m/z 298. researchgate.net

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Ion |

| 326 | [C₁₃H₈FIO]⁺• (Molecular Ion) |

| 231 | [C₇H₄IO]⁺ |

| 199 | [C₁₃H₈FO]⁺ |

| 127 | [I]⁺ |

| 123 | [C₇H₄FO]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structural Characterization

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive data on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For this compound, a crystal structure analysis would precisely determine:

The planarity of the two phenyl rings.

The C-F, C-I, and C=O bond lengths.

Intermolecular interactions (e.g., halogen bonding, π-stacking) that govern how the molecules pack in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, data from benzophenone (B1666685) and its derivatives show that the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. researchgate.netacs.org

Computational Chemistry and Theoretical Studies on 2 Fluoro 3 Iodobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 2-fluoro-3'-iodobenzophenone. DFT calculations can offer deep insights into the molecule's geometry, stability, and electronic characteristics. For a molecule of this nature, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be a typical choice for accurate calculations, often including considerations for solvent effects using models like the Polarizable Continuum Model (PCM).

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. For this compound, the key conformational flexibility lies in the dihedral angles between the two phenyl rings and the central carbonyl group.

The geometry optimization would reveal the most stable conformation, which is a balance between the steric hindrance of the substituents (the fluorine and iodine atoms) and the electronic effects of the carbonyl group. The two aromatic rings are not expected to be coplanar with the carbonyl group due to steric clash. The calculated bond lengths, bond angles, and dihedral angles for the optimized geometry would provide a precise three-dimensional picture of the molecule.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Benzophenone (B1666685) (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |

| Phenyl Ring 1 Dihedral Angle | ~30-40° |

| Phenyl Ring 2 Dihedral Angle | ~40-50° |

Note: This table is illustrative and based on typical values for substituted benzophenones. Actual values for this compound would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to absorb light.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich iodinated phenyl ring, while the LUMO is likely centered on the carbonyl group and the fluorinated phenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

The charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would show the electron-rich and electron-poor regions of the molecule. The electronegative oxygen and fluorine atoms would exhibit negative electrostatic potential, while the hydrogen atoms and the region around the iodine atom might show positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties for a Representative Substituted Benzophenone (Illustrative)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: This table is illustrative. The choice of DFT functional can significantly impact the predicted orbital energies. reddit.comyoutube.comyoutube.comresearchgate.netresearchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, for instance, via a Friedel-Crafts acylation or a Suzuki coupling reaction, or its subsequent reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies, which are key to understanding reaction rates. For example, in a palladium-catalyzed cross-coupling reaction to synthesize this benzophenone, DFT could be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps. acs.org The calculations would help in understanding the role of ligands and predicting the most favorable reaction conditions.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties with a good degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated shifts, when compared with experimental data, can confirm the proposed structure. For this compound, predicting the ¹⁹F chemical shift would be particularly useful for characterization. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. youtube.com The calculated spectrum can be compared with the experimental one to identify characteristic peaks, such as the C=O stretching frequency, which is a strong and distinct feature in the IR spectrum of benzophenones.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Key Predicted Peak | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm |

| ¹⁹F NMR | C-F | ~ -110 to -120 ppm (relative to CCl₃F) |

| IR | C=O Stretch | ~1660 cm⁻¹ |

Note: These are illustrative values based on typical ranges for similar compounds. Actual values would require specific calculations and may be influenced by solvent and other experimental conditions.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govresearchgate.netnih.gov An MD simulation of this compound, likely in a solvent like water or an organic solvent, would provide insights into its conformational landscape.

The simulation would track the movements of all atoms over a period of time, revealing how the phenyl rings rotate and how the molecule interacts with its environment. This can be particularly important for understanding how the molecule might bind to a biological target or how it behaves in solution. The results of an MD simulation can be used to identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and behavior than static calculations alone. For the parent benzophenone molecule, studies have explored its solvatochromism and excited-state dynamics using MD simulations. nih.gov

Synthetic Utility of 2 Fluoro 3 Iodobenzophenone As a Building Block

Precursor Role in the Synthesis of Complex Organic Molecules

The utility of 2-Fluoro-3'-iodobenzophenone as a precursor lies in the ability of its functional groups to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The aryl iodide moiety is particularly significant, serving as a classical handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 3'-position of the benzophenone (B1666685) core.

For instance, in the synthesis of novel bioactive compounds, the iodine atom can be readily displaced through reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for creating complex molecular frameworks from simpler, commercially available starting materials. The fluorine atom, while generally more stable, can influence the electronic properties of the aromatic ring and participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly if further activated by electron-withdrawing groups.

The ketone functional group provides another avenue for molecular elaboration. It can undergo nucleophilic addition, reduction to a secondary alcohol, or serve as a key component in condensation reactions to form heterocyclic structures. The combination of these reactive sites makes this compound a valuable starting point for creating libraries of compounds for drug discovery and materials research.

Strategies for Derivatization and Functional Group Interconversion

The distinct reactivity of the functional groups in this compound allows for selective derivatization and interconversion, a cornerstone of synthetic strategy. bldpharm.com Functional group interconversion (FGI) is the process of converting one functional group into another, enabling chemists to manipulate a molecule's properties and reactivity. bldpharm.combldpharm.com

Derivatization of the Aryl Iodide: The carbon-iodine bond is the most reactive site for many transformations. Its conversion is central to building molecular complexity.

Palladium-Catalyzed Cross-Coupling: This is the most prominent strategy. Reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) couplings are routinely employed to form new C-C bonds. ambeed.com These reactions are known for their high efficiency and functional group tolerance. ambeed.com

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, introduces an alkynyl moiety, a versatile group that can undergo further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl iodide with a wide range of primary and secondary amines, which is crucial for the synthesis of many pharmaceuticals.

Cyanation: The iodide can be displaced by a cyanide group, often using copper(I) cyanide, to introduce a nitrile group, which is a precursor to carboxylic acids, amides, and amines.

Derivatization of the Ketone Group: The carbonyl group offers a different set of synthetic possibilities.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). bldpharm.com This new hydroxyl group can then be used in subsequent reactions, such as esterification or etherification.

Wittig Reaction: This reaction converts the ketone into an alkene, providing a method for C=C bond formation.

Condensation Reactions: The ketone can react with hydrazines, hydroxylamine, or other binucleophiles to form various heterocyclic systems, such as pyrazoles and isoxazoles. These reactions are often key steps in building the core scaffolds of medicinal agents.

Functionalization involving the Fluoro Group: The carbon-fluorine bond is generally robust. However, its strong electron-withdrawing nature activates the aromatic ring for potential nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the fluorine atom. This allows for the introduction of nucleophiles like alkoxides or amines under specific, often harsh, reaction conditions.

The following table summarizes common derivatization strategies for the functional groups in this compound.

Table 1: Derivatization Strategies for this compound| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| Aryl Iodide | Suzuki Coupling | Pd catalyst, Base, Ar-B(OH)₂ | Biaryl |

| Aryl Iodide | Sonogashira Coupling | Pd catalyst, Cu(I), R-C≡CH | Aryl-alkyne |

| Aryl Iodide | Buchwald-Hartwig Amination | Pd catalyst, Base, R₂NH | Aryl-amine |

| Aryl Iodide | Cyanation | CuCN or Zn(CN)₂/Pd catalyst | Aryl-nitrile |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |

| Ketone | Reductive Amination | Amine, NaBH₃CN | Secondary Amine |

| Ketone | Condensation | H₂N-NH₂, H₂N-OH | Hydrazone, Oxime |

Advanced Applications in Constructing Scaffolds for Chemical Research

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Designing molecules that possess a specific scaffold is a key strategy in modern drug discovery. The benzophenone framework of this compound, particularly its diaryl ketone motif, is a common feature in many biologically active compounds. The strategic placement of the fluoro and iodo substituents provides a platform for creating three-dimensional and structurally diverse scaffolds.

By utilizing the reactivity of the aryl iodide, chemists can append large and complex groups through cross-coupling reactions. For example, coupling with a second aromatic or heteroaromatic ring can generate complex biaryl or hetero-biaryl scaffolds. Subsequent intramolecular reactions, such as cyclization onto the ketone or the other aromatic ring, can lead to the formation of rigid, polycyclic systems. These types of scaffolds are highly sought after in medicinal chemistry as they can present functional groups to biological targets in a well-defined spatial orientation, potentially leading to higher binding affinity and selectivity.

For instance, an intramolecular Heck reaction following an initial Suzuki coupling could be envisioned to create a fluorenone-type scaffold. Alternatively, the ketone can be transformed into a central heterocyclic ring, such as a pyrazole (B372694) or an imidazole, which then serves as the core of a new scaffold, with the fluorophenyl and modified iodophenyl groups as appendages. The fluorine atom itself is a valuable addition to any drug scaffold, as it can enhance metabolic stability, binding affinity, and membrane permeability.

Integration into Convergent and Linear Synthetic Strategies

This compound is well-suited for integration into both linear and convergent synthetic plans.

In a linear synthesis , a molecule is built step-by-step from a starting material. This compound can serve as an early-stage intermediate. For example, a synthetic route might begin with the modification of the iodo group via a Sonogashira coupling, followed by the reduction of the ketone, and finally a reaction involving the newly formed alcohol. Each step builds upon the last in a sequential fashion.

A convergent synthesis involves preparing different fragments of a target molecule separately and then combining them in the later stages. This approach is often more efficient for building complex molecules. This compound is an ideal fragment for such a strategy. The fluorophenyl ketone moiety can be considered one fragment, while a complex chemical entity can be prepared separately and then attached to the iodophenyl ring via a cross-coupling reaction.

For example, to synthesize a complex drug candidate, one team of chemists could focus on preparing an elaborate boronic acid derivative. In parallel, another team could utilize this compound. In a late-stage step, these two advanced intermediates would be joined via a Suzuki coupling reaction. This convergent approach maximizes efficiency and allows for the easy generation of analogs by simply varying the structure of the boronic acid fragment. The reliability of palladium-catalyzed reactions makes this a robust and widely used strategy in modern organic synthesis. ambeed.com

Future Research Directions and Unexplored Avenues in 2 Fluoro 3 Iodobenzophenone Chemistry

Development of Novel Catalytic Transformations for 2-Fluoro-3'-iodobenzophenone

The distinct electronic properties and bond strengths of the C-F and C-I bonds in this compound offer a playground for the development of selective catalytic transformations. The C-I bond, being weaker, is a prime site for a variety of cross-coupling reactions. Future research could systematically explore Palladium-catalyzed reactions, which are well-established for their efficacy in forming C-C, C-N, and C-O bonds with aryl iodides. researchgate.netrsc.orgrsc.orgnih.gov For instance, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be optimized for this specific substrate, providing access to a diverse library of derivatives.

Beyond traditional cross-coupling, the development of novel catalytic cycles that leverage the presence of both halogens is a significant area for exploration. For example, tandem or sequential catalytic processes could be designed where the iodo-position is functionalized first, followed by a C-H activation adjacent to the fluorine atom. Research into photocatalysis with this compound could also unveil new reaction pathways, potentially involving radical intermediates that lead to unique bond formations not accessible through thermal catalytic methods. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Reagents and Catalysts | Expected Product Class |

| Suzuki Coupling | Arylboronic acids, Pd(OAc)₂, SPhos | Biaryl ketones |

| Heck Coupling | Alkenes, PdCl₂(PPh₃)₂ | Alkenyl-substituted benzophenones |

| Sonogashira Coupling | Terminal alkynes, Pd(PPh₃)₄, CuI | Alkynyl-substituted benzophenones |

| Buchwald-Hartwig Amination | Amines, Pd₂(dba)₃, BINAP | Amino-substituted benzophenones |

| C-H Activation/Arylation | Aryl halides, Rh(III) or Ru(II) catalysts | Polyaromatic ketones |

| Photocatalytic C-I Borylation | Bis(pinacolato)diboron, Ir or Ru photocatalyst | Borylated benzophenones |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of batch synthetic methods to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. rsc.orgnih.govkorea.ac.krgoogle.comresearchgate.net The integration of this compound chemistry into flow platforms is a logical and promising future direction. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could be particularly beneficial for managing the exothermic nature of certain catalytic reactions and for minimizing the formation of byproducts.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be employed for the high-throughput screening of reaction conditions for the derivatization of this compound. This would accelerate the discovery of optimal catalysts, solvents, and other parameters for various transformations. Furthermore, multi-step sequences, where the product of one flow reactor is directly fed into the next for subsequent functionalization, could be developed for the efficient construction of complex molecules from this versatile building block.

Sustainable Synthetic Methodologies for its Preparation and Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should prioritize the development of sustainable methodologies for both its synthesis and subsequent derivatization. This includes the use of greener solvents, the development of catalyst systems based on earth-abundant metals, and the design of processes that are atom-economical. ijbpas.com

For the preparation of this compound itself, traditional Friedel-Crafts acylation methods could be replaced with cleaner alternatives. For example, using solid acid catalysts that can be easily recovered and reused would minimize waste. In its derivatization, the development of catalytic systems that can be recycled and reused is crucial. The use of microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. ijbpas.com

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Process | Traditional Method | Sustainable Alternative |

| Synthesis | Friedel-Crafts acylation with AlCl₃ | Solid acid catalysis, solvent-free conditions |

| Solvent | Chlorinated solvents (e.g., DCM, DCE) | Bio-based solvents (e.g., 2-MeTHF), ionic liquids |

| Catalyst | Homogeneous precious metal catalysts | Heterogeneous or recyclable catalysts, biocatalysis |

| Energy Input | Conventional heating | Microwave irradiation, sonication |

Exploration of Unique Reactivity arising from Synergistic Halogen Effects

The most intriguing aspect of this compound chemistry lies in the potential for synergistic effects between the fluorine and iodine atoms. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond, potentially altering its susceptibility to oxidative addition in catalytic cycles. Conversely, the bulky iodine atom could direct reactions to specific positions on the other ring through steric hindrance or by participating in halogen bonding interactions.

Future research should focus on designing experiments that can probe and exploit these synergistic effects. For example, comparative studies with analogous compounds containing only one of the halogens could elucidate the unique contributions of their combined presence. The exploration of reactions that proceed through intermediates where both halogens play a role, such as in certain cyclization or rearrangement reactions, could lead to the discovery of novel molecular scaffolds. The study of hypervalent iodine chemistry, where the iodine atom is oxidized to a higher valence state, could also be a fruitful area, potentially leading to new fluorination or arylation reactions. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-3'-iodobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For fluorination, electrophilic aromatic substitution using Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) is common. Iodination at the 3'-position may employ N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) under inert conditions . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 eq of iodinating agent), and controlling temperature (60–80°C for 12–24 hours). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹⁹F NMR (δ ~ -110 ppm for fluorine) and ¹H NMR (aromatic protons show splitting patterns consistent with substituents).

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time compared to standards.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 340.96).

- Elemental Analysis : Verify %C, %H, %F, and %I within ±0.3% of theoretical values .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). The fluorine substituent is typically inert under these conditions but may participate in SNAr reactions with strong nucleophiles (e.g., amines in DMF at 120°C). Monitor competing pathways (e.g., dehalogenation) via GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of this compound in catalytic systems?